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Introduction: Unveiling a Versatile Heterocyclic
Building Block
2-Hydroxy-6-methylpyridine, identified by CAS Number 3279-76-3, is a pivotal heterocyclic

organic compound that serves as a cornerstone in diverse areas of chemical science.[1][2][3]

While its name suggests a simple hydroxyl-substituted pyridine, its existence is dominated by

its keto tautomer, 6-methyl-2(1H)-pyridone. This tautomeric equilibrium is not merely a

chemical curiosity; it is the very source of its rich and versatile reactivity, making it an

indispensable building block in medicinal chemistry, materials science, and synthetic organic

chemistry.[4][5][6]

This guide provides an in-depth exploration of 2-Hydroxy-6-methylpyridine, moving beyond

surface-level data to explain the causality behind its synthesis, characterization, and

application. For researchers and drug development professionals, a thorough understanding of

this molecule's properties is paramount for leveraging its full potential in creating novel

pharmaceuticals and functional materials.[4][7][8]

Core Physicochemical & Spectroscopic Identity
A precise understanding of a molecule's physical and spectroscopic properties is the

foundation of all subsequent experimental work. These parameters dictate choices in reaction

solvents, purification methods, and analytical confirmation.
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Physicochemical Properties
The compound typically presents as a beige or white to off-white crystalline solid at room

temperature.[1][5] Its properties are summarized below, providing the necessary data for

laboratory handling and reaction planning.

Property Value Source

CAS Number 3279-76-3 [1][2][3]

Molecular Formula C₆H₇NO [1][2][3]

Molecular Weight 109.13 g/mol [1][2][3][9]

Melting Point 157-159 °C [1][3]

Boiling Point 131-133 °C [1]

Appearance
Beige to off-white crystalline

solid
[1][5]

Synonyms

6-Methyl-2-pyridone, 6-Methyl-

2(1H)-pyridone, 6-Methyl-2-

pyridinol

[1][2][10]

The Pyridone-Pyridol Tautomerism
The defining characteristic of this molecule is its existence as an equilibrium between the

hydroxy (pyridol) form and the keto (pyridone) form.

Fig. 1: Tautomeric equilibrium.

In the solid state and in polar solvents, the equilibrium heavily favors the 6-methyl-2-pyridone

form.[11][12] This preference is driven by strong intermolecular hydrogen bonding and the high

stability of the amide-like functionality.[12][13] The pyridone form, while having localized double

bonds, maintains aromatic character through the delocalization of the nitrogen lone pair into the

ring system.[13][14] Non-polar solvents can shift the equilibrium to favor the 2-hydroxypyridine

tautomer.[12][14] This solvent-dependent behavior is a critical consideration for reaction

design, as the reactivity of the molecule changes with the dominant tautomeric form.
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Spectroscopic Signature
Confirming the identity and purity of 2-Hydroxy-6-methylpyridine is achieved through

standard spectroscopic methods. The data reflects the predominance of the pyridone tautomer.

Spectroscopy Type Key Features and Expected Values

¹H NMR

Signals corresponding to the methyl group

(CH₃), and protons on the pyridine ring. The N-H

proton signal is also observable.

¹³C NMR

Resonances for the methyl carbon, the four

distinct aromatic/olefinic carbons, and a

characteristic downfield signal for the carbonyl

carbon (C=O) around 165 ppm, confirming the

pyridone form.[15][16]

IR Spectroscopy

Absence of a strong, broad O-H stretch (around

3200-3600 cm⁻¹) and the presence of a strong

C=O (carbonyl) stretching frequency (around

1625-1660 cm⁻¹), which is definitive evidence

for the pyridone tautomer in the solid state.[12]

[17][18]

Mass Spectrometry

Molecular ion peak (M+) at m/z ≈ 109,

corresponding to the molecular weight of

C₆H₇NO.[10]

Synthesis and Purification: A Validated Protocol
While several synthetic routes exist, a common and reliable method involves the controlled

oxidation of readily available precursors.[5][6][7] A biocatalytic approach offers a greener

alternative to traditional chemical methods.[6][19]

Illustrative Synthetic Workflow
A validated approach involves the regioselective synthesis from 2-amino-6-methylpyridine via

diazotization followed by hydrolysis.[6] This method is advantageous due to the commercial

availability of the starting material.
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2-Amino-6-methylpyridine NaNO₂, HCl (aq)
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(6-Methyl-2-pyridone)

Hydrolysis
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Fig. 2: Regioselective synthesis workflow.

Step-by-Step Laboratory Protocol
This protocol is a self-validating system, where successful completion of each step prepares for

the next, culminating in a pure product confirmed by analytical data.

Reaction Setup: To a cooled (0-5 °C) solution of 2-amino-6-methylpyridine in aqueous

hydrochloric acid, add a solution of sodium nitrite dropwise.

Causality: The low temperature is critical to prevent the premature decomposition of the

highly reactive diazonium salt intermediate.[6] The acidic medium is required for the

formation of the diazotizing agent, nitrous acid (HNO₂), in situ.

Diazotization: Maintain stirring at low temperature for 30-60 minutes after the addition is

complete.

Validation: The reaction progress can be monitored by testing for the presence of nitrous

acid using starch-iodide paper. A persistent blue-black color indicates excess nitrous acid

and signals the completion of diazotization.

Hydrolysis: Slowly warm the reaction mixture to room temperature, then heat gently (e.g., to

50-70 °C). Vigorous nitrogen gas evolution will be observed.

Causality: Heating provides the activation energy for the unstable diazonium salt to lose

dinitrogen gas (N₂), a thermodynamically highly favorable process, allowing for

nucleophilic attack by water to form the hydroxyl group.

Workup and Isolation: After gas evolution ceases, cool the mixture and neutralize it with a

base (e.g., NaHCO₃ or NaOH) to precipitate the product.
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Validation: Monitor the pH of the solution. The product is amphoteric but has limited

solubility at its isoelectric point. Neutralization maximizes the yield of the precipitated solid.

Purification: Collect the crude solid by filtration. Recrystallize from a suitable solvent, such as

water or an ethanol/water mixture, to yield pure beige crystals.

Causality: Recrystallization is a purification technique based on differences in solubility.

The desired compound is soluble in the hot solvent and crystallizes out upon cooling,

leaving impurities behind in the solution.

Final Confirmation: Dry the crystals and confirm their identity and purity using melting point

analysis and the spectroscopic methods outlined in Section 2.3.

Chemical Reactivity and Applications
The dual reactivity of the tautomeric forms and multiple reactive sites make 6-methyl-2-

pyridone a versatile synthon.[4] Its applications are particularly prominent in pharmaceutical

development.[4][5][8]

Map of Chemical Reactivity
The molecule offers several sites for functionalization, including the nitrogen, the exocyclic

oxygen (in the pyridone form), and the C3/C5 positions of the ring. The methyl group can also

be functionalized via deprotonation.[20]

6-Methyl-2-pyridone

N-Alkylation / N-Arylation

Base, R-X

O-Alkylation (e.g., to 2-methoxy)

Strong alkylating agent
(e.g., (CH₃)₂SO₄)

Ring Functionalization
(e.g., Halogenation, Nitration)

Electrophilic reagents
(e.g., NBS, HNO₃)

Methyl Group Functionalization

Strong base (n-BuLi)
+ Electrophile

Click to download full resolution via product page

Fig. 3: Key reaction pathways for functionalization.
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N-Alkylation: The acidic N-H proton is readily removed by a base, and the resulting anion

can be alkylated. This is a common strategy in drug synthesis.

Ring C-H Functionalization: The C3 and C5 positions are electron-rich and susceptible to

electrophilic aromatic substitution.[21] Conversely, the C4 and C6 positions are more

electron-deficient and can react with nucleophiles, particularly in catalyzed reactions.[21][22]

Methyl Group Deprotonation: Using a strong, non-nucleophilic base like n-butyllithium (n-

BuLi) or potassium hexamethyldisilazide (KHMDS) can selectively deprotonate the methyl

group, creating a nucleophilic anion that can react with various electrophiles.[20]

Role in Drug Development and Materials Science
The 6-methyl-2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in

numerous active pharmaceutical ingredients (APIs).[4] Its ability to participate in hydrogen

bonding and its rigid, planar structure make it an excellent pharmacophore for interacting with

biological targets.

Pharmaceuticals: It serves as a key intermediate in the synthesis of antibacterial and

neurological drugs.[4] The strategic functionalization of the pyridone core allows chemists to

fine-tune properties like solubility, bioavailability, and metabolic stability, which is essential for

optimizing drug candidates.[8]

Materials Science: The compound can be incorporated into polymer structures through

chemical reactions to enhance material properties such as thermal stability and corrosion

resistance, or to adjust optical properties for functional coatings.[4]

Coordination Chemistry: As a deprotonated anion, it acts as an effective ligand for forming

metal complexes with potential applications in catalysis and materials.[3][6]

Safety and Handling
As with any laboratory chemical, proper handling of 2-Hydroxy-6-methylpyridine is essential

for ensuring personal and environmental safety.

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation

(H315), serious eye irritation (H319), and respiratory irritation (H335).[23][24]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] If

handling large quantities or generating dust, use a dust mask or work in a well-ventilated

fume hood.

Handling and Storage: Store in a tightly closed container in a dry, cool, and well-ventilated

place.[25] It is incompatible with strong oxidizing agents and strong acids.[25]

First Aid Measures:

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical

attention.[1][23][24]

Skin: Wash off with soap and plenty of water.[1][23][24]

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

[24]

Ingestion: Rinse mouth with water and consult a physician.[1][23]

Conclusion
2-Hydroxy-6-methylpyridine (or more accurately, 6-methyl-2-pyridone) is far more than a

simple heterocyclic compound. Its rich tautomeric chemistry, coupled with multiple sites for

selective functionalization, establishes it as a powerful and versatile tool for scientific

innovation. For professionals in drug discovery and materials science, mastering the synthesis,

reactivity, and handling of this key intermediate is a critical step toward developing next-

generation molecules that can address pressing challenges in medicine and technology.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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